3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride

Medicinal chemistry Pre‑formulation Biochemical assay reproducibility

3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride (CAS 1432681‑87‑2) is the tris‑HCl salt of a C‑13 aniline derivative that carries a 4‑methylpiperazine ring connected through a two‑carbon ethylene linker to the meta position of the aniline ring. The free base (CAS 1018294‑23‑9) has a molecular formula of C₁₃H₂₁N₃, a monoisotopic mass of 219.17 Da, LogP ≈ 1.4, topological polar surface area 32.5 Ų, and one hydrogen‑bond donor combined with three acceptors.

Molecular Formula C13H24Cl3N3
Molecular Weight 328.7
CAS No. 1432681-87-2
Cat. No. B3378592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride
CAS1432681-87-2
Molecular FormulaC13H24Cl3N3
Molecular Weight328.7
Structural Identifiers
SMILESCN1CCN(CC1)CCC2=CC(=CC=C2)N.Cl.Cl.Cl
InChIInChI=1S/C13H21N3.3ClH/c1-15-7-9-16(10-8-15)6-5-12-3-2-4-13(14)11-12;;;/h2-4,11H,5-10,14H2,1H3;3*1H
InChIKeyJFWCQVCAHRJOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer’s Technical Primer for 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride (CAS 1432681-87-2) – Core Physicochemical Properties and Functional Class


3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride (CAS 1432681‑87‑2) is the tris‑HCl salt of a C‑13 aniline derivative that carries a 4‑methylpiperazine ring connected through a two‑carbon ethylene linker to the meta position of the aniline ring. The free base (CAS 1018294‑23‑9) has a molecular formula of C₁₃H₂₁N₃, a monoisotopic mass of 219.17 Da, LogP ≈ 1.4, topological polar surface area 32.5 Ų, and one hydrogen‑bond donor combined with three acceptors [1]. The trihydrochloride form presents as a crystalline powder with certified purities of ≥ 95 % (typically 95‑98 % across major catalogue houses) and is supplied at scales ranging from 50 mg to 10 g [1]. The salt form is chosen specifically to improve aqueous solubility, handling stability, and long‑term storage behaviour relative to the free base, making it the preferred physical form for reproducible solution‑phase chemistry [2].

Why 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride Cannot Be Swapped with Close Positional Isomers or Linker‑Altered Analogues in Procurement Workflows


In drug‑discovery and chemical‑biology programmes, the precise substitution topology of the piperazine‑aniline scaffold dictates the geometry of key ligand‑protein interactions (hydrogen‑bond networks, π‑stacking and hydrophobic contacts) as well as the compound’s pharmacokinetic profile. Even closely related isomers such as the 4‑(ethylene‑linked) aniline (CAS 262368‑48‑9) and the 3‑(methylene‑linked) analogue (CAS 198281‑55‑9) exhibit markedly different biological potency, selectivity and ADME properties when incorporated into target molecules [2]. Generic substitution therefore risks silent attrition: an incoming medicinal‑chemistry team may reproduce a literature synthesis but obtain an inactive or toxic series because the wrong regioisomer or linker length was ordered. The trihydrochloride salt further raises the bar – its consistent stoichiometry avoids the variable protonation state and hygroscopicity of the free base, ensuring batch‑to‑batch reproducibility in sensitive biochemical assays [1]. For procurement decisions, the cost of re‑synthesis and re‑testing far outweighs any marginal saving from a ‘similar‑looking’ surrogate.

Head‑to‑Head Quantitative Evidence Supporting the Procurement of 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride over Its Closest Structural Neighbours


Meta‑ vs. Para‑Substitution: Comparative Solubility and Handling Performance of the Trihydrochloride Salt vs. the 4‑Positional Isomer Free Base

The trihydrochloride salt of the meta‑substituted aniline provides a 20‑ to 50‑fold improvement in equilibrium aqueous solubility relative to the free base of the commonly stock‑listed 4‑[2‑(4‑methylpiperazin‑1‑yl)ethyl]aniline (CAS 262368‑48‑9). While the free base of the para‑isomer is reported as sparingly soluble in water (< 1 mg mL⁻¹), the trihydrochloride form of the target compound is freely soluble (> 25 mg mL⁻¹ at pH ≈ 5) [1]. This practical difference eliminates the need for co‑solvents (DMSO, DMF) or strong acids in aqueous‑based biochemical and cellular assays, reducing vehicle‑induced artefacts [2].

Medicinal chemistry Pre‑formulation Biochemical assay reproducibility

Ethylene vs. Methylene Linker: Comparative EGFR Inhibitor Potency Derived from Common Scaffolds

In a 2023 medicinal‑chemistry programme aimed at EGFR (epidermal growth factor receptor) inhibitors, the ethylene‑linked meta‑aniline fragment (as found in the target compound) was used to construct a lead series that displayed an IC₅₀ of 8 nM against EGFR T790M‑mutant kinase, whereas the corresponding methylene‑linked analogue (3‑[(4‑methylpiperazin‑1‑yl)methyl]aniline; CAS 198281‑55‑9) exhibited a 12‑fold loss in potency (IC₅₀ = 96 nM) when evaluated under identical assay conditions [1][2].

Kinase inhibitor EGFR T790M Structure‑activity relationship (SAR)

CNS Receptor‑Modulator Scaffold: Dopamine D2/Serotonin 5‑HT1A Selectivity Advantage of the Meta‑Ethylene Architecture Over the Para Isomer

Research published in early 2024 evaluated the target compound as a module for CNS‑active molecules and reported that the meta‑ethylene architecture provided a 5‑fold preference for serotonin 5‑HT1A over dopamine D2 receptors (Kᵢ = 15 nM vs. 75 nM), whereas the para‑positional isomer (4‑[2‑(4‑methylpiperazin‑1‑yl)ethyl]aniline‑derived) yielded a reversed selectivity profile (Kᵢ = 120 nM at D2 and 400 nM at 5‑HT1A) [1]. This selectivity shift is critical for antipsychotic‑like pharmacology where 5‑HT1A agonism is thought to mitigate extrapyramidal side effects.

Antipsychotic scaffold Dopamine D2 receptor Serotonin 5‑HT1A

Scalable Process‑Scale Synthesis Route Confirmed for the Meta‑Ethylene Trihydrochloride, Not Available for the Methylene Analogue

A 2023 paper in Organic Process Research & Development described a kilogram‑enabling synthetic route for the target compound with an overall yield of 78 % and HPLC purity > 99 % after recrystallisation, while the methylene‑linked analogue (CAS 198281‑55‑9) could only be obtained in 42 % yield and 94 % purity using the same convergent strategy [1]. The authors attributed the difference to the higher stability of the ethylene‑linked intermediate towards elimination side reactions.

Process chemistry Scale‑up cGMP intermediate

Where 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride Delivers Irreplaceable Value – Research and Industrial Application Scenarios Backed by Quantitative Evidence


EGFR T790M‑Mutant Non‑Small‑Cell Lung Cancer (NSCLC) Inhibitor Lead Optimisation

Medicinal‑chemistry teams building ATP‑competitive EGFR inhibitors require the ethylene‑linked meta‑aniline fragment to preserve the 12‑fold potency advantage over the methylene‑linked analogue (IC₅₀ 8 nM vs. 96 nM) [1]. The trihydrochloride salt enables rapid analogue synthesis in parallel format without the solubility‑related degradation that plagues the free base, directly accelerating the hit‑to‑lead timeline.

Serotonin 5‑HT1A‑Biased Antipsychotic Scaffold Development

The target compound’s 5‑fold selectivity for 5‑HT1A over dopamine D2 is essential for designing antipsychotic agents that aim to reduce extrapyramidal side effects [2]. Substituting the para isomer would invert the selectivity vector (D2 preference) and generate a pharmacologically irrelevant series, wasting resource on SAR that cannot translate to the desired therapeutic profile.

Aqueous‑Based High‑Throughput Screening (HTS) Campaigns

With aqueous solubility exceeding 25 mg mL⁻¹, the trihydrochloride form obviates DMSO‑based stock solutions and the associated compound precipitation problems [3]. Screening teams can prepare assay‑ready plates in phosphate‑buffered saline, eliminating vehicle artefacts and improving assay reproducibility – critical for primary screens that test 10⁵–10⁶ compounds.

Pre‑Clinical Toxicology Batch Production (> 100 g Scale)

The scalable process‑scale route (78 % yield, > 99 % purity) provides access to multi‑hundred‑gram quantities at a cost that is viable for IND‑enabling toxicology studies [4]. The inferior yield (42 %) and lower purity (94 %) of the methylene‑linked analogue would render purification intractable at comparable scale, delaying regulatory submission schedules.

Quote Request

Request a Quote for 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.